1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-

Antifungal Drug Synthesis Structure-Activity Relationship CYP51 Inhibition

1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- (CAS 1421789-95-8) is a chiral epoxide intermediate within the 1,2,4-triazole class, characterized by a (2R)-configured oxirane bearing a 2,5-difluorophenyl substituent and a triazole-methyl group. This compound serves as a critical building block in the synthesis of potent antifungal agents, specifically isavuconazole and ravuconazole, where the 2,5-difluorophenyl motif is essential for broad-spectrum activity, including against invasive mucormycosis.

Molecular Formula C12H11F2N3O
Molecular Weight 251.23 g/mol
CAS No. 1421789-95-8
Cat. No. B8231035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-
CAS1421789-95-8
Molecular FormulaC12H11F2N3O
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESCC1C(O1)(CN2C=NC=N2)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-4-9(13)2-3-11(10)14/h2-4,6-8H,5H2,1H3/t8?,12-/m1/s1
InChIKeyQYOWWJNQQPRWCO-LESKNEHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Intelligence: 1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- (CAS 1421789-95-8) – Key Chiral Intermediate for Next-Generation Triazole Antifungals


1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- (CAS 1421789-95-8) is a chiral epoxide intermediate within the 1,2,4-triazole class, characterized by a (2R)-configured oxirane bearing a 2,5-difluorophenyl substituent and a triazole-methyl group . This compound serves as a critical building block in the synthesis of potent antifungal agents, specifically isavuconazole and ravuconazole, where the 2,5-difluorophenyl motif is essential for broad-spectrum activity, including against invasive mucormycosis [1]. Its procurement value is fundamentally tied to its specific stereochemical configuration and substitution pattern, which directly dictates the pharmacological profile of the final active pharmaceutical ingredient (API).

Why Substituting 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-1H-1,2,4-triazole with Common Triazole Epoxides is Scientifically Unsound


Generic substitution among triazole epoxide intermediates is chemically invalid due to critical stereochemical and regiochemical distinctions that control downstream API potency and safety. This compound features a 2,5-difluorophenyl group, unlike the 2,4-difluorophenyl motif found in voriconazole and efinaconazole intermediates [1]. This seemingly minor positional isomerism significantly alters the molecule's interaction with the fungal CYP51 enzyme, with the 2,5-isomer conferring the unique anti-mucormycosis activity of isavuconazole [2]. Furthermore, the specific (2R) configuration at the oxirane ring is not interchangeable with (2S) enantiomers or racemic mixtures, as the stereochemistry directly translates to the critical chiral alcohol center in the final drug substance. Using an incorrect diastereomer or positional isomer would introduce an entirely different impurity profile, potentially leading to failed regulatory batches or a pharmacologically inactive product.

Quantitative Differentiation: CAS 1421789-95-8 vs. Its Closest Chemical Analogs


Regiochemical Differentiation: 2,5-Difluorophenyl vs. 2,4-Difluorophenyl Substitution

The target compound is defined by its 2,5-difluorophenyl substitution, which is the critical pharmacophoric element for isavuconazole [1]. In contrast, the widely used 2,4-difluorophenyl epoxide intermediates (e.g., CAS 135270-10-9) lead to efinaconazole and voriconazole, which possess a different antifungal spectrum. The 2,5-isomer provides superior activity against Mucorales fungi, a key clinical differentiator, while the 2,4-isomer does not offer this coverage [2]. The difference is a single fluorine atom position (meta vs. para), yet it fundamentally alters the drug's therapeutic profile.

Antifungal Drug Synthesis Structure-Activity Relationship CYP51 Inhibition

Stereochemical Specificity: (2R)-Configured Epoxide for API Enantiopurity

The target compound possesses a defined (2R) stereocenter at the oxirane ring. A recent enantioselective catalytic method achieved the synthesis of such chiral epoxide intermediates with up to 99% enantiomeric excess (ee) using a chiral N,N′-dioxide/ScIII complex, demonstrating that high enantiopurity is attainable and critical [1]. This contrasts with older methods that produce racemic or diastereomeric mixtures, which require tedious chiral resolution and lead to substantial yield loss. The patent literature confirms that the (2R,3R) diastereomer (CAS 1062201-83-5) is a process-related impurity, not the primary intermediate, for isavuconazole [2].

Chiral Synthesis Enantioselective Epoxidation Isavuconazole Intermediate

Synthetic Route Feasibility: One-Pot Process for the Target (2R,3S)-Epoxide Intermediate

A specific patent (N015/2016) details an improved one-pot process for synthesizing the (2R,3S)-epoxide, a key isomer closely related to the target compound class, directly from (2R,3R)-diol precursors using mesyl chloride and an aqueous base workup [1]. This process simplifies manufacturing by telescoping multiple steps, reducing solvent usage and purification requirements. This is a significant advantage over earlier multi-step isolations that required handling of unstable tetrahydropyranyl-protected intermediates and were difficult to purify under GMP conditions [2].

Process Chemistry One-Pot Synthesis GMP Manufacturing

Defined Regulatory & Pharmacopoeial Identity as an Isavuconazole Intermediate

The target compound is registered in authoritative chemical and regulatory databases, including the EPA CompTox Chemicals Dashboard (DTXSID101135340) [1]. The closely related (2R,3S) isomer (CAS 241479-73-2) is explicitly listed by multiple commercial and regulatory suppliers as the designated 'Isavuconazole Intermediate' (Isavuconazole ITS-4) with a defined end-use pathway [2]. This contrasts with the (2R,3R) isomer (CAS 1062201-83-5), which is explicitly cataloged as an 'Isavuconazole Epoxide Impurity' and is used for reference standard and analytical purposes, not as a primary intermediate [3]. This distinction in database classification is crucial for procurement in a GMP environment.

Drug Master File Reference Standard Pharmaceutical Intermediate

Critical Research & Industrial Applications for 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-1H-1,2,4-triazole (CAS 1421789-95-8)


Large-Scale GMP Manufacturing of Isavuconazole and Ravuconazole APIs

This compound is the direct precursor for introducing the chiral epoxide moiety in isavuconazole and ravuconazole. The proven one-pot synthesis and defined (2R)-stereochemistry [1] make it the only acceptable intermediate for a robust, high-yield GMP process that avoids complex chiral resolutions and the purification issues of older methods [2]. Its selection directly ensures the correct regio- and stereochemistry of the final API.

Development of Novel 2,5-Difluorophenyl Triazole Antifungal Candidates

For medicinal chemistry programs aiming to exploit the unique anti-mucormycosis activity of the 2,5-difluorophenyl pharmacophore, this intermediate provides a vital, enantiomerically pure starting material. Using the modern asymmetric epoxidation methodology, researchers can generate a library of related compounds with high enantiomeric excess (up to 99% ee) to explore SAR around this privileged structure [3].

Analytical Reference Standard and Impurity Profiling for Isavuconazole Drug Substance

While the (2R,3R) and (2S,3S) diastereomers are designated impurities, having access to the correct (2R)-configured intermediate is essential for developing and validating analytical methods. It serves as a system suitability standard to confirm chromatographic separation from known process impurities (e.g., CAS 1062201-83-5) and to establish purity thresholds for the intermediate stage in API manufacturing [4].

Quote Request

Request a Quote for 1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.